molecular formula C13H26N2O2 B4732977 2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B4732977
M. Wt: 242.36 g/mol
InChI Key: NXGFINPBPPTYPN-QLKAYGNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, N-(2-hydroxyethyl)-N-(4-(2-methyl-2-buten-1-yl)piperazin-1-yl)propan-2-amine. This compound has shown promising results in various studies, and its potential applications in scientific research are still being explored.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, it is believed to act by binding to specific receptors in the body, thereby modulating various cellular signaling pathways. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, and to reduce inflammation in various animal models. It has also been shown to have antiviral activity against certain viruses, including HIV.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its wide range of biological activities, its ability to cross the blood-brain barrier, and its potential use as a drug delivery system. However, its limitations include its relatively complex synthesis, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol. These include further studies to understand its mechanism of action, and to identify potential drug targets. It may also be useful to explore its potential applications in drug delivery systems, and to investigate its potential use in combination with other drugs or therapies. Additionally, further studies may be needed to fully understand its safety and toxicity profile.

Scientific Research Applications

2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-3-13(2)12-15-6-4-14(5-7-15)8-10-17-11-9-16/h3,16H,4-12H2,1-2H3/b13-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGFINPBPPTYPN-QLKAYGNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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